molecular formula C11H17NO4 B3251292 (R)-2-(Boc-amino)-4-pentynoic acid methyl ester CAS No. 208709-76-6

(R)-2-(Boc-amino)-4-pentynoic acid methyl ester

Cat. No.: B3251292
CAS No.: 208709-76-6
M. Wt: 227.26 g/mol
InChI Key: QPMUXIIQQHTMKO-MRVPVSSYSA-N
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Description

(R)-2-(Boc-amino)-4-pentynoic acid methyl ester (CAS 208709-76-6) is a chiral building block of high value to researchers in medicinal and peptide chemistry. This compound, with the molecular formula C 11 H 17 NO 4 and a molecular weight of 227.26 g/mol, features a stereospecific (R)-configuration and two key functional groups: a Boc-protected amine and a terminal alkyne . The Boc (tert-butoxycarbonyl) group safeguards the amine functionality during synthetic steps and can be readily removed under mild acidic conditions. The terminal alkyne group serves as a robust handle for bioorthogonal reactions , most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for selective ligation with azide-containing molecules . This makes the compound an excellent precursor for introducing alkyne functionalities into peptide chains with defined stereochemistry, facilitating applications in probe development, bioconjugation, and the synthesis of constrained macrocyclic peptides . It is offered with a purity of 97% and should be stored at room temperature . This product is intended for research purposes and is not approved for use in humans.

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h1,8H,7H2,2-5H3,(H,12,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMUXIIQQHTMKO-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC#C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R 2 Boc Amino 4 Pentynoic Acid Methyl Ester

Enantioselective Synthesis of (R)-2-(Boc-amino)-4-pentynoic Acid Methyl Ester

The enantioselective synthesis of α-amino acids is a well-established field, with numerous methods available to control the stereochemistry at the α-carbon. These strategies are broadly applicable to the synthesis of this compound.

Asymmetric Alkylation Approaches

Asymmetric alkylation of glycine (B1666218) enolate equivalents is a powerful and direct method for the synthesis of α-amino acids. This approach typically involves the deprotonation of a glycine derivative, often a Schiff base, to form a nucleophilic enolate, which then reacts with an electrophile. The stereoselectivity is controlled by a chiral phase-transfer catalyst.

One common strategy employs the benzophenone (B1666685) imine of glycine methyl ester as the glycine equivalent. The alkylation of this substrate with propargyl bromide under phase-transfer catalysis (PTC) conditions, using a chiral catalyst derived from cinchona alkaloids, can yield the desired product. The chiral catalyst forms an ion pair with the enolate, sterically shielding one face and directing the incoming electrophile to the opposite face, thus inducing asymmetry. While this method has been demonstrated to be effective for a range of alkyl halides, the specific application to propargyl bromide for the synthesis of the title compound would proceed as follows:

Reactant 1Reactant 2CatalystBaseSolventProduct Diastereomeric/Enantiomeric Excess
Glycine methyl ester benzophenone iminePropargyl bromideO-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide50% aq. KOHDichloromethaneHigh (expected)

This approach is advantageous due to the operational simplicity and the commercial availability of the required precursors and catalysts. researchgate.net

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are compounds that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be cleaved and ideally recycled.

Oppolzer's Camphorsultam: A well-regarded chiral auxiliary is Oppolzer's camphorsultam. wikipedia.orgunige.chorgsyn.orgresearchgate.net An N-acyl derivative of the target amino acid can be prepared by reaction with the camphorsultam. The rigid camphor (B46023) skeleton provides a highly controlled chiral environment. Deprotonation of the N-acylsultam followed by alkylation with propargyl bromide proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary, which blocks one face of the enolate. Subsequent removal of the auxiliary provides the desired (R)-amino acid.

SubstrateElectrophileBaseKey StepDiastereomeric Excess
N-Glycinoyl-(1S)-(-)-2,10-camphorsultamPropargyl bromideNaHMDSAsymmetric Alkylation>95% (typical)

Petasis-Mannich Reaction: An alternative diastereoselective approach involves the Petasis-Mannich reaction. In a notable example, allenylboronic acid reacts with glyoxylic acid and a chiral amine, (S)-1-phenylethylamine, which serves as the chiral auxiliary. researchgate.net This three-component reaction diastereoselectively produces the N-substituted (R)-propargylglycine. The phenylethyl auxiliary can then be removed, and the resulting amino acid can be Boc-protected and esterified to yield the final product. This method is highly stereoselective and efficient for the synthesis of propargylglycine (B1618536) derivatives. researchgate.net

Boronic AcidAldehyde/AcidChiral AmineSolventDiastereomeric Excess
Allenylboronic acidGlyoxylic acid(S)-1-phenylethylamineDichloromethaneHigh

Enzyme-Catalyzed or Biocatalytic Routes

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Lipases are commonly employed for the kinetic resolution of racemic mixtures. In this process, the enzyme selectively catalyzes a reaction on one enantiomer of the racemate, allowing for the separation of the two enantiomers.

For the synthesis of this compound, a racemic mixture of N-Boc-2-amino-4-pentynoic acid methyl ester would be subjected to enzymatic hydrolysis. A lipase (B570770), such as Candida antarctica lipase B (CALB) or a lipase from Pseudomonas cepacia, would selectively hydrolyze the (S)-enantiomer of the methyl ester to the corresponding carboxylic acid, leaving the desired (R)-methyl ester unreacted. nih.govnih.govalmacgroup.com The unreacted (R)-ester can then be separated from the (S)-acid by extraction. This method can provide high enantiomeric excess for the desired product, although the theoretical maximum yield is 50%.

Racemic SubstrateEnzymeReaction TypeSolventOutcome
(R,S)-2-(Boc-amino)-4-pentynoic acid methyl esterCandida antarctica Lipase B (CALB)Enantioselective HydrolysisPhosphate buffer/tert-butanol(R)-ester and (S)-acid

Stereoselective Reductions and Derivations

While less direct for this specific target, stereoselective reductions can be employed if a suitable prochiral precursor is available. For instance, the synthesis could start from a dehydroamino acid derivative, specifically N-Boc-2-amino-4-pentenoic acid methyl ester. Asymmetric hydrogenation of the double bond is a well-established method for creating chiral centers. However, this would lead to a saturated side chain. A more relevant precursor would be an N-Boc-2-imino-4-pentynoic acid methyl ester. The stereoselective reduction of the imine functionality, using a chiral reducing agent or a catalyst, could establish the desired (R)-stereocenter. Chiral reagents based on borane (B79455) and chiral amino alcohols have been shown to be effective for the enantioselective reduction of ketones and oxime ethers, and this chemistry can be extended to imines.

Another approach involves derivation from a chiral starting material. For example, L-pyroglutamic acid, a readily available and inexpensive chiral building block, can be converted into the target molecule. nbinno.comgoogle.comgoogle.com The synthesis involves opening the lactam ring, modifying the side chain, and adjusting the functional groups to arrive at the desired product, preserving the initial stereochemistry.

Precursor Compounds and Starting Materials in the Synthesis of this compound

The selection of starting materials is dictated by the chosen synthetic route. Below is a table summarizing key precursors.

PrecursorSynthetic RouteRole
Glycine methyl esterAsymmetric AlkylationProvides the amino acid backbone.
Propargyl bromideAsymmetric Alkylation / Chiral AuxiliaryActs as the electrophile to introduce the 4-pentynoyl side chain. nih.govmdpi.com
Cinchona alkaloidsAsymmetric AlkylationChiral phase-transfer catalysts.
(1S)-(-)-2,10-CamphorsultamChiral AuxiliaryChiral auxiliary for diastereoselective alkylation. wikipedia.org
(S)-1-PhenylethylamineChiral Auxiliary (Petasis)Chiral amine for diastereoselective three-component reaction. researchgate.net
Racemic 2-(Boc-amino)-4-pentynoic acid methyl esterEnzyme-Catalyzed ResolutionSubstrate for enzymatic kinetic resolution.
L-Pyroglutamic acidDerivation from Chiral PoolChiral starting material. nbinno.comgoogle.com

Protecting Group Strategies and Esterification for this compound Synthesis

The synthesis of the target compound requires the strategic use of protecting groups to mask reactive functional groups, namely the amine.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under moderately acidic conditions (e.g., with trifluoroacetic acid). The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium bicarbonate or triethylamine, often with a catalyst like 4-(dimethylamino)pyridine (DMAP). This reaction is often performed under Schotten-Baumann conditions, which involve a two-phase solvent system. wikipedia.org

Esterification of the carboxylic acid to the methyl ester is a necessary step to obtain the final product. If the synthesis starts from the N-Boc protected amino acid, direct esterification can be achieved using several methods. A common and mild method involves the use of methyl iodide in the presence of a base like potassium carbonate. Alternatively, reaction with methanol (B129727) in the presence of an acid catalyst such as thionyl chloride or trimethylchlorosilane is also effective. If the synthesis starts with an amino ester, the Boc group is introduced after the esterification step.

ReactionReagentsConditions
N-Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O), DMAP, TriethylamineDichloromethane, Room Temperature
EsterificationMethyl iodide, Potassium carbonateAcetone (B3395972), Reflux
EsterificationMethanol, Thionyl chloride0 °C to Room Temperature

Utilization of R 2 Boc Amino 4 Pentynoic Acid Methyl Ester As a Chiral Building Block

Asymmetric Construction of Carbon-Carbon Bonds

The terminal alkyne functionality of (R)-2-(Boc-amino)-4-pentynoic acid methyl ester is a key handle for the construction of new carbon-carbon bonds. Various modern cross-coupling reactions can be employed to extend the carbon skeleton while preserving the integrity of the chiral amino acid core.

Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling is a robust and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The versatility of the Sonogashira reaction allows for the introduction of various aromatic and unsaturated moieties onto the amino acid scaffold.

Research has demonstrated the successful application of Sonogashira-type couplings to N-Boc protected propargylglycine (B1618536) derivatives, which are structurally analogous to the title compound. chemrxiv.orgresearchgate.net For instance, N-Boc protected L-propargylglycine methyl ester has been coupled with 3-bromo-6-methyl-1,2,4,5-tetrazine to afford novel methyltetrazinyl-amino acid derivatives. chemrxiv.org This transformation highlights the compatibility of the protected amino acid structure with the reaction conditions, paving the way for the synthesis of complex unnatural amino acids bearing diverse functionalities. chemrxiv.orgacs.org

Table 1: Sonogashira-type Coupling of a Propargylglycine Derivative

Entry Alkyne Substrate Coupling Partner Catalyst System Conditions Product

Data synthesized from research on analogous compounds. chemrxiv.orgresearchgate.net

Heck and Suzuki-Miyaura Coupling Applications

The Heck and Suzuki-Miyaura reactions are cornerstone methods in palladium-catalyzed cross-coupling chemistry for forming C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds.

The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. nih.gov For a substrate like this compound, direct participation in a standard Heck reaction is not typical. However, the alkyne could first be subjected to a hydrometalation reaction (e.g., hydrostannylation or hydroboration) to generate a vinyl-metal species, which could then act as the alkene component in a Heck coupling.

The Suzuki-Miyaura coupling joins an organoboron compound with an organic halide or triflate. libretexts.orgtamu.edu It is one of the most utilized reactions in medicinal chemistry for creating biaryl linkages. tamu.edu The terminal alkyne of the title compound could be converted into a vinylboronate ester via hydroboration. This vinylboronate derivative could then participate in a Suzuki-Miyaura coupling with an aryl or vinyl halide, effectively incorporating the chiral amino acid framework into a larger conjugated system. While these applications are synthetically plausible, specific examples utilizing this compound in Heck or Suzuki-Miyaura couplings are not prominently documented in the surveyed literature.

Cadiot-Chodkiewicz and Glaser Coupling Deployments

The Cadiot-Chodkiewicz and Glaser couplings are copper-catalyzed reactions that specialize in the formation of diynes (buta-1,3-diyne linkages).

The Glaser coupling is an oxidative homocoupling of terminal alkynes to form a symmetrical diyne. wikipedia.orgorganic-chemistry.org The reaction typically uses a copper(I) salt, a base, and an oxidant like oxygen. organic-chemistry.org Applying this reaction to this compound would result in a dimeric structure containing two chiral amino acid units linked by a diyne bridge. Such structures can be valuable in the synthesis of macrocycles and conformationally constrained peptides. nih.gov

The Cadiot-Chodkiewicz coupling is a more versatile heterocoupling reaction between a terminal alkyne and a 1-haloalkyne, which allows for the synthesis of unsymmetrical diynes. wikipedia.orgjk-sci.comrsc.org This reaction also employs a copper(I) salt and a base. wikipedia.org The title compound could serve as the terminal alkyne component, reacting with a variety of 1-haloalkynes to generate complex, non-symmetrical diyne-containing amino acids. While these couplings are powerful tools for alkyne chemistry, specific literature examples detailing the deployment of this compound in these reactions are not extensively reported. However, the general utility of these reactions for acetylenic amino acid derivatives is recognized. nih.govrsc.orgresearchgate.net

Hydration and Hydroamination Reactions for Heterocycle Formation

The alkyne group of this compound can be transformed into other functional groups, such as ketones or enamines, which are versatile precursors for the synthesis of heterocycles.

Hydration of the terminal alkyne, typically catalyzed by mercury, gold, or other transition metals, follows Markovnikov's rule to produce a methyl ketone. This transformation would convert this compound into (R)-2-(Boc-amino)-4-oxopentanoic acid methyl ester. This resulting γ-keto-α-amino acid is a valuable precursor for synthesizing various nitrogen-containing heterocycles, such as substituted pyrroles or pyridines, through condensation reactions with amines or ammonia (B1221849) derivatives.

Hydroamination involves the addition of an N-H bond across the alkyne. This reaction can be catalyzed by various transition metals and can proceed in either an intermolecular or intramolecular fashion. Intramolecular hydroamination of a suitably modified derivative of the title compound could provide direct access to cyclic structures like pyrrolidines or piperidines. While the potential for these transformations is clear based on general alkyne reactivity, specific, detailed research findings on the application of hydration and hydroamination to this compound for heterocycle formation are limited in the available literature.

Stereocontrolled Formation of Nitrogen-Containing Scaffolds

The combination of a chiral center and a reactive alkyne handle in this compound makes it an excellent substrate for constructing complex nitrogen-containing scaffolds with high stereocontrol.

Cycloaddition Reactions (e.g., [3+2] Azide-Alkyne Cycloaddition - Click Chemistry)

The most prominent application of this compound in forming nitrogen-containing scaffolds is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," is a [3+2] cycloaddition that efficiently and regioselectively joins a terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov

This methodology has been widely exploited to synthesize novel, unnatural amino acids where the triazole ring acts as a stable, rigid linker or a bioisostere for an amide bond. researchgate.netnih.gov The reaction is known for its high yield, mild conditions, and tolerance of a wide variety of functional groups, making it ideal for use with protected amino acids. nih.gov The title compound serves as the alkyne component, and by reacting it with various organic azides, a library of triazole-containing amino acids can be readily generated. iris-biotech.de These modified amino acids are valuable tools in medicinal chemistry and chemical biology for creating peptidomimetics with enhanced stability and unique structural properties. nih.govresearchgate.net

Table 2: Representative Azide-Alkyne Cycloaddition for Unnatural Amino Acid Synthesis

Entry Alkyne Substrate Azide Substrate Catalyst System Conditions Product Type
1 Propiolic Acid N-Fmoc amino alkyl azide Cu(I) Aqueous medium 1,2,3-Triazole based unnatural amino acid

Data synthesized from representative click chemistry reactions involving amino acid derivatives. nih.goviris-biotech.de

Reactions with Nitrones and Other Nitrogen Electrophiles

The terminal alkyne functionality in this compound serves as a dipolarophile in 1,3-dipolar cycloaddition reactions. While specific studies with this exact ester are not readily found, the general reactivity of alkynes with nitrones suggests the formation of isoxazoline (B3343090) rings. The reaction would be expected to proceed with a degree of regioselectivity, influenced by both steric and electronic factors of the nitrone and the alkyne.

The chirality at the α-carbon of the amino acid backbone has the potential to induce diastereoselectivity in the cycloaddition, leading to the preferential formation of one diastereomer of the resulting isoxazoline product. The extent of this diastereoselectivity would be dependent on the specific nitrone used and the reaction conditions employed.

Reactions with other nitrogen electrophiles, such as azodicarboxylates, could potentially lead to the formation of hydrazo-adducts through an ene-type reaction or other addition pathways. However, specific examples detailing such transformations with this compound are not described in the available literature.

Table 1: Potential Cycloaddition Reactions with Nitrones

NitroneExpected ProductPotential Diastereoselectivity
C-Phenyl-N-methylnitrone3-Methyl-5-((R)-1-(Boc-amino)-2-(methoxycarbonyl)ethyl)-4-phenyl-4,5-dihydroisoxazoleModerate to high
C,N-Diphenylnitrone3,4-Diphenyl-5-((R)-1-(Boc-amino)-2-(methoxycarbonyl)ethyl)-4,5-dihydroisoxazoleDependent on reaction conditions

Note: This table is predictive and based on general reactivity patterns, as specific experimental data for this compound is not available.

Diversification via Carboxylic Acid and Boc-Amino Group Modifications

The presence of a methyl ester and a Boc-protected amine in this compound allows for further functionalization, expanding its utility as a synthetic intermediate.

Carboxylic Acid Modification:

The methyl ester can be hydrolyzed under basic conditions, typically using a hydroxide (B78521) salt such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran. This saponification yields the corresponding carboxylic acid, (R)-2-(Boc-amino)-4-pentynoic acid. Care must be taken to avoid racemization at the stereogenic center under harsh basic conditions.

The resulting carboxylic acid can then be coupled with a variety of amines to form amides. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium-based reagents like HATU, can be employed for this transformation. This allows for the incorporation of the propargylglycine motif into peptide chains or the synthesis of other amide-containing target molecules.

Boc-Amino Group Modification:

The Boc (tert-butyloxycarbonyl) protecting group is stable under many reaction conditions but can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane. This deprotection reveals the primary amine, which can then be further functionalized.

For instance, the free amine can be acylated with various acyl chlorides or anhydrides to introduce different N-acyl groups. It can also undergo alkylation reactions, although direct alkylation can sometimes be challenging due to the potential for over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for introducing N-alkyl substituents.

Furthermore, the nitrogen of the Boc-protected amine itself can, under specific and strongly basic conditions (e.g., using sodium hydride followed by an alkylating agent like methyl iodide), be alkylated to form an N-Boc-N-alkyl amino acid derivative.

Table 2: Potential Diversification Reactions

Functional GroupReagents and ConditionsProduct
Methyl Ester1. LiOH, H₂O/THF2. Amine, EDC, HOBt(R)-2-(Boc-amino)-N-(substituted)-4-pentynamide
Boc-Amino Group1. TFA, CH₂Cl₂2. Acyl chloride, Et₃NMethyl (R)-2-(acylamino)-4-pentynoate
Boc-Amino Group1. NaH, THF2. CH₃IMethyl (R)-2-(Boc(methyl)amino)-4-pentynoate

Note: This table illustrates potential synthetic pathways based on general organic chemistry principles, as specific documented examples for this compound are limited.

Applications of R 2 Boc Amino 4 Pentynoic Acid Methyl Ester in Peptide and Peptidomimetic Chemistry

Incorporation into Oligopeptide Sequences

The primary application of (R)-2-(Boc-amino)-4-pentynoic acid methyl ester is as a non-canonical amino acid for incorporation into oligopeptide sequences. The Boc protecting group is a staple in solution-phase and solid-phase peptide synthesis (SPPS). peptide.comlibretexts.orgyoutube.com In a typical Boc-based SPPS cycle, the N-terminal Boc group of the resin-bound peptide is removed with an acid, such as trifluoroacetic acid (TFA). The resulting free amine is then coupled with the carboxylic acid of the incoming Boc-protected amino acid, in this case, (R)-2-(Boc-amino)-4-pentynoic acid (after hydrolysis of the methyl ester) or a suitably activated form. This cycle is repeated to build the desired peptide sequence.

The use of the methyl ester form of the amino acid is particularly relevant for solution-phase synthesis, where it protects the C-terminus during coupling reactions. nih.gov For solid-phase synthesis, the corresponding carboxylic acid (Boc-L-propargylglycine) is more commonly used. The presence of the propargyl side chain is well-tolerated in standard coupling conditions, allowing for the straightforward synthesis of peptides containing a latent alkyne functionality at specific positions.

Table 1: Example of Oligopeptide Synthesis Steps using Boc-Strategy

StepDescriptionReagents
1. DeprotectionRemoval of the N-terminal Boc group from the resin-bound peptide.Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
2. NeutralizationNeutralization of the resulting ammonium (B1175870) salt to the free amine.Diisopropylethylamine (DIPEA) in DCM
3. CouplingActivation and coupling of the incoming Boc-protected amino acid.Boc-(R)-2-amino-4-pentynoic acid, a coupling agent (e.g., DCC, HBTU), and a base (e.g., DIPEA)
4. Capping (Optional)Acetylation of any unreacted amino groups to prevent deletion sequences.Acetic anhydride, Pyridine

This is a generalized representation of the steps in solid-phase peptide synthesis.

Design and Synthesis of Alkyne-Tagged Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. nih.gov this compound serves as a key building block in the synthesis of alkyne-tagged peptidomimetics. By incorporating this residue into a sequence, a terminal alkyne is introduced, which acts as a versatile chemical handle. nih.gov This alkyne tag is bioorthogonal, meaning it does not react with functional groups typically found in biological systems, thus allowing for highly selective modifications.

The synthesis of these peptidomimetics follows standard peptide chemistry protocols. The resulting alkyne-tagged peptide can then be used in a variety of applications, including the development of probes for studying biological processes, the creation of targeted drug delivery systems, and the construction of novel biomaterials. The alkyne group's small size and inertness in biological environments make it an ideal tag for these purposes.

Post-Synthetic Modification of Peptides via "Click" Chemistry

The terminal alkyne introduced by this compound is a perfect substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click" chemistry. iris-biotech.dejpt.combiosyntan.de This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for the post-synthetic modification of peptides. iris-biotech.denih.gov Once a peptide containing the propargylglycine (B1618536) residue is synthesized and deprotected, it can be reacted with a wide array of azide-containing molecules.

This strategy has been widely used to conjugate various functionalities to peptides, including:

Fluorophores: For imaging and tracking peptides in biological systems.

Carbohydrates: To create glycopeptides with altered solubility, stability, and biological activity. nih.gov

Lipids: To enhance membrane permeability and cellular uptake. peptide.com

Other peptides: To create branched or cyclic peptides, or to ligate peptide fragments together. nih.gov

Small molecule drugs: For targeted drug delivery.

The resulting 1,4-disubstituted triazole ring formed from the click reaction is chemically stable and is considered a good mimic of the native amide bond in peptides. nih.gov

Table 2: Examples of Post-Synthetic Modifications via Click Chemistry

Azide-Containing MoleculeResulting ConjugatePotential Application
Azido-fluoresceinFluorescently labeled peptideCellular imaging, binding assays
Azido-sugarGlycopeptideStudying carbohydrate-protein interactions
Azido-polyethylene glycol (PEG)PEGylated peptideImproved pharmacokinetics, increased solubility
Azido-biotinBiotinylated peptideAffinity purification, detection with streptavidin

Development of Conformationally Constrained Peptidic Structures

Introducing non-natural amino acids into a peptide sequence can impose significant conformational constraints on the peptide backbone. The propargyl side chain of (R)-2-amino-4-pentynoic acid can influence the local conformation of the peptide due to its steric bulk and linear geometry. Furthermore, the alkyne functionality can be used to create cyclic peptides through intramolecular click reactions.

By incorporating both an alkyne-containing amino acid (like propargylglycine) and an azide-containing amino acid (such as azidonorleucine) into the same peptide sequence, an intramolecular CuAAC reaction can be used to form a cyclic structure. peptide.com The resulting triazole-containing bridge acts as a covalent staple, locking the peptide into a specific conformation. This approach is used to create "stapled peptides," which can exhibit enhanced helical stability and improved biological activity. peptide.com The conformational rigidity of such cyclic peptides can lead to increased receptor binding affinity and selectivity, as well as improved resistance to proteolytic degradation.

Mimicry of Helical and β-Turn Motifs

The ability to control peptide conformation is crucial for mimicking protein secondary structures like α-helices and β-turns, which are often involved in protein-protein interactions. nih.govacs.org The incorporation of conformationally constraining amino acids is a key strategy in this endeavor. Research on related compounds, such as Cα,α-dipropargylglycine, has shown that the presence of alkyne side chains can favor folded conformations, such as β-turns. nih.gov Specifically, the analysis of peptides containing dipropargylglycine revealed a preference for conformations in the α-helical or β-turn regions of the Ramachandran plot, rather than extended structures. nih.gov

By strategic placement of (R)-2-amino-4-pentynoic acid within a peptide sequence, it is possible to induce or stabilize β-turn structures. A β-turn involves a 180-degree reversal in the direction of the peptide backbone, a motif crucial for the folding and function of many proteins. acs.org While the mimicry of α-helices often involves the use of β-amino acids or stapling techniques, the introduction of sterically demanding unnatural amino acids can also contribute to stabilizing helical conformations by restricting the available conformational space. nih.gov The rigid nature of the propargyl group can contribute to a more ordered, and potentially helical, local structure within the peptide.

Reactivity Profiles and Transformational Chemistry of R 2 Boc Amino 4 Pentynoic Acid Methyl Ester

Alkyne Functional Group Reactivity

The terminal alkyne is one of the most versatile functional groups for carbon-carbon bond formation and heterocycle synthesis due to its unique electronic and steric properties.

The terminal alkyne of (R)-2-(Boc-amino)-4-pentynoic acid methyl ester readily participates in [3+2] cycloaddition reactions, most notably with azides and nitrile oxides, to form five-membered heterocyclic rings.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,2,3-triazoles. nih.govechemi.comaiche.org This reaction is characterized by its mild conditions, high yields, and tolerance of a wide variety of functional groups, making it suitable for the modification of amino acid derivatives. The reaction of the title compound with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst, typically generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, would yield the corresponding 1,4-disubstituted triazole derivative.

Similarly, the terminal alkyne can react with nitrile oxides (R-CNO), which are often generated in situ from aldoximes or hydroximoyl halides, to produce isoxazoles. organic-chemistry.orgnih.gov This transformation, known as the Huisgen 1,3-dipolar cycloaddition, provides a metal-free pathway to a different class of heterocycles. maynoothuniversity.ie For instance, the cycloaddition between an N-Boc-protected alanine (B10760859) allyl ester and phenanthrene (B1679779) nitrile oxide has been reported to yield isoxazolines, demonstrating the feasibility of this reaction on similar amino acid scaffolds. nih.gov

These cycloaddition reactions provide powerful methods for conjugating the amino acid scaffold to other molecules, including fluorophores, polymers, or biologically active moieties. chemimpex.com

The terminal C-H bond of the alkyne is amenable to a variety of metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds.

The Sonogashira coupling is a preeminent example, involving the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. scirp.orgorganic-chemistry.org This reaction allows for the direct attachment of aryl or vinyl substituents to the alkyne terminus. For derivatives of this compound, this provides a direct route to γ-aryl or γ-vinyl substituted α-amino acids. Recent advancements have led to the development of copper-free Sonogashira protocols that are highly suitable for biological applications and modification of peptides containing alkyne-functionalized amino acids. nih.govacs.orgnih.gov

Other metal-catalyzed transformations include propargylic substitution reactions , where the propargylic position can be functionalized with various nucleophiles. snnu.edu.cnresearchgate.netresearchgate.net These reactions can be catalyzed by a range of transition metals, including ruthenium, copper, and gold. nih.govsemanticscholar.org

The table below summarizes typical conditions for the Sonogashira coupling reaction.

Catalyst SystemCoupling PartnerBaseSolventTypical Conditions
Pd(PPh₃)₂Cl₂ / CuIAryl/Vinyl Iodide or BromideTriethylamine (TEA) or Diisopropylamine (DIPEA)Tetrahydrofuran (THF) or Dimethylformamide (DMF)Room temperature to 60 °C, inert atmosphere
Pd(OAc)₂ / PPh₃ / CuIAryl/Vinyl HalideK₂CO₃ or Cs₂CO₃Acetonitrile (MeCN) or Toluene50-100 °C
Aminopyrimidine-Pd(II) complex (Copper-free)Aryl IodideAqueous buffer (e.g., HEPES)Water/AcetonitrileMild conditions, suitable for biomolecules. nih.gov
bisPdCl₂(CH₃CN)₂ / sXPhos (Copper-free)Aryl BromideBase (e.g., K₃PO₄)Water/AcetonitrileMicrowave, 100 °C for peptide substrates. nih.gov

The alkyne triple bond can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) will yield the corresponding (Z)-alkene, (R)-2-(Boc-amino)-4-pentenoic acid methyl ester. Complete saturation to the alkane, (R)-2-(Boc-amino)pentanoic acid methyl ester, can be achieved through hydrogenation over catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Halogenation of the terminal alkyne with reagents like bromine (Br₂) or chlorine (Cl₂) typically proceeds via an anti-addition mechanism. libretexts.orgmasterorganicchemistry.com The addition of one equivalent of the halogen results in the formation of a trans-dihaloalkene. The reaction with a second equivalent of the halogen leads to a tetrahaloalkane. masterorganicchemistry.com This provides a route to introduce halogen atoms that can serve as handles for further synthetic transformations.

Boc-Protected Amine Reactivity and Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of nucleophilic and basic conditions, while being readily cleavable under acidic conditions. organic-chemistry.org

The most common method for Boc deprotection is treatment with strong acids, such as neat trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. The mechanism involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide. Scavengers like anisole (B1667542) or thiophenol are sometimes added to trap the tert-butyl cation and prevent side reactions with sensitive residues like tryptophan or methionine.

A variety of milder or alternative reagents have been developed to enhance the functional group tolerance of the deprotection step. rsc.org These methods are particularly useful when other acid-sensitive groups are present in the molecule.

The following table presents a selection of common and alternative Boc deprotection methods.

ReagentSolventTypical ConditionsNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM) or neat0 °C to room temp, 1-2 hoursStandard, highly effective method.
HCl (4M)1,4-Dioxane or Ethyl Acetate0 °C to room temp, 1-4 hoursProvides the amine as a hydrochloride salt. rsc.org
Aqueous Phosphoric Acid (H₃PO₄)Aqueous solutionRoom temp to 50 °CMild, environmentally benign, and selective over Cbz, esters, and TBDMS ethers. organic-chemistry.org
Oxalyl Chloride / Methanol (B129727)Methanol (MeOH)Room temp, 1-4 hoursMild procedure reported for diverse substrates. rsc.org
Cerium(III) Chloride (CeCl₃·7H₂O) / NaIAcetonitrile (MeCN)RefluxAllows for selective deprotection of N-Boc groups in the presence of tert-butyl esters. acs.org
Iodine (catalytic)Solvent-free or variousRoom temp or heatingA solvent-free method has been reported. rsc.org

Methyl Ester Hydrolysis and Amidation Reactions

The methyl ester functionality provides a handle for C-terminal modification, primarily through hydrolysis to the carboxylic acid or direct conversion to an amide.

Methyl ester hydrolysis , or saponification, is typically achieved under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like THF or methanol. chemicalforums.com This reaction converts the ester into the corresponding carboxylate salt, which upon acidic workup yields the free carboxylic acid, (R)-2-(Boc-amino)-4-pentynoic acid. Care must be taken during basic hydrolysis, as there is a risk of epimerization at the α-carbon, especially with prolonged reaction times or elevated temperatures. chemicalforums.com Milder, orthogonal conditions have been developed that are compatible with various protecting groups. nih.govnih.gov

Amidation of the methyl ester can be performed directly by reaction with a primary or secondary amine. This transformation, known as aminolysis, often requires elevated temperatures or the use of catalysts or strong bases. mdpi.com More recently, efficient methods for the direct amidation of unactivated esters, including those of N-Boc protected amino acids, have been developed using reagents such as methyltrimethoxysilane (B3422404) (MTM) or borate (B1201080) esters. tomsheppard.infonih.gov These methods often proceed under milder conditions and can be highly chemoselective. nih.govresearchgate.net Direct amidation provides a convergent and atom-economical route to dipeptides and other amide derivatives without the need to first hydrolyze the ester.

Stereochemical Stability and Chirality Retention in Transformations

Maintaining the stereochemical integrity at the α-carbon (the C2 position) is critical in all transformations involving this compound. The proton at this position is acidic and can be abstracted under basic conditions, leading to the formation of an enolate intermediate and subsequent racemization or epimerization. nih.gov

Several factors influence the stereochemical stability:

Base-mediated reactions: Ester hydrolysis using strong bases like NaOH or KOH carries a risk of epimerization, particularly if the reaction is heated. chemicalforums.com Milder bases like LiOH at low temperatures are generally preferred to minimize this side reaction.

Acid-mediated reactions: While the primary reaction in acidic media is Boc deprotection, prolonged exposure to certain acidic conditions, particularly in the presence of specific solvents like acetone (B3395972) and carboxylic acids, has been shown to cause racemization in amino acid esters. nih.gov However, standard Boc deprotection with TFA or HCl/dioxane is generally considered to be stereochemically safe for most amino acid derivatives.

Coupling Reactions: Direct amidation methods are often developed with a focus on preserving chirality. Many modern catalytic methods for amidation of N-Boc amino acids have been shown to proceed without significant racemization. mdpi.comnih.gov Similarly, Sonogashira couplings and cycloaddition reactions on the alkyne are remote from the chiral center and are not expected to affect its configuration.

Metal Coordination: Interactions with transition metals can potentially influence the stereocenter. However, for many catalytic processes like hydrogenation or cross-coupling, if the metal does not directly coordinate to the α-amino or carbonyl group in a way that facilitates C-H bond cleavage, the chirality is typically retained. researchgate.netrsc.org

Advanced Synthetic Applications in Natural Product and Complex Molecule Total Synthesis

Role as a Key Intermediate in the Synthesis of Bioactive Alkaloids

The rigid structure and defined stereochemistry of (R)-2-(Boc-amino)-4-pentynoic acid methyl ester make it an ideal starting material for the enantioselective synthesis of various alkaloid skeletons, particularly those containing pyrrolidine (B122466), piperidine (B6355638), and indolizidine rings. The terminal alkyne serves as a versatile handle for cyclization, cross-coupling, and functional group manipulation.

One key strategy involves the intramolecular cyclization of derivatives of the parent compound. For instance, the alkyne can be subjected to hydroamination or reductive amination protocols after manipulation of the ester group to an aldehyde, leading to the formation of cyclic imines that are precursors to saturated nitrogen heterocycles. These pyrrolidine and piperidine rings form the core of numerous alkaloids, including members of the kainic acid family and various polyhydroxylated alkaloids isolated from plants. While direct total syntheses of specific named alkaloids commencing from the title compound are not extensively documented in readily available literature, its structural motifs are represented in the retrosynthetic analysis of many such targets. For example, the synthesis of pyrrolidine-based alkaloids often relies on chiral pool starting materials that can be conceptually substituted by this versatile propargylglycine (B1618536) derivative. nih.govresearchgate.netresearchgate.net

Table 1: Potential Alkaloid Skeletons Accessible from this compound

Alkaloid Core Key Synthetic Transformation Representative Alkaloid Class
Pyrrolidine Intramolecular Hydroamination/Reductive Amination Kainic Acid Analogues, Iminosugars
Indolizidine Sequential Cyclization/Metathesis Swainsonine Analogues
Piperidine Ring-Closing Metathesis of an Alkyne-Ene Precursor Sedum Alkaloids

Fragment-Based Synthesis of Polyketide Natural Products

In fragment-based synthesis, complex molecules like polyketides are assembled from smaller, well-defined building blocks. The terminal alkyne of this compound makes it a valuable fragment for incorporation into polyketide chains, particularly in the synthesis of macrolide antibiotics. nih.govnih.gov The alkyne can participate in powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling, to link it with other fragments bearing a vinyl or aryl halide.

This approach allows for the convergent assembly of complex polyketide precursors. Following the coupling reaction, the alkyne can be selectively reduced to the corresponding cis- or trans-alkene, or to a fully saturated alkyl chain, providing precise control over the geometry and saturation of the final polyketide backbone. This methodology is central to modern strategies for creating libraries of macrolide analogues for antibiotic discovery. While the biosynthesis of alkyne-tagged polyketides is a known biological process, the chemical synthesis approach using building blocks like the title compound offers greater flexibility in structural design. nih.gov

Construction of Complex Heterocyclic Systems

The reactivity of the terminal alkyne is a cornerstone for the construction of a wide array of complex heterocyclic systems. Beyond the alkaloid cores mentioned previously, this building block can be used to synthesize substituted pyrroles, triazoles, and various fused heterocyclic structures.

A prominent application is the Sonogashira cross-coupling reaction, which connects the alkyne to aryl or vinyl halides. rsc.orgresearchgate.net The resulting aryl-alkyne product can then undergo subsequent intramolecular cyclization reactions to form fused heterocycles. For example, coupling with an ortho-amino-substituted aryl halide can lead to indole (B1671886) or quinoline (B57606) derivatives after a cyclization step. chemrxiv.org

Furthermore, the alkyne can be hydrated to form a 1,4-dicarbonyl intermediate. This intermediate is a direct precursor for the Paal-Knorr synthesis, a classical and highly effective method for generating substituted pyrroles, furans, and thiophenes. uctm.edunih.gov By reacting the 1,4-dicarbonyl with ammonia (B1221849) or a primary amine, a substituted pyrrole (B145914) bearing the chiral amino acid side chain can be readily formed. researchgate.net

Table 2: Heterocycle Synthesis via this compound

Reaction Type Intermediate Resulting Heterocycle
Sonogashira Coupling / Annulation Aryl-alkyne Indoles, Benzofurans
Alkyne Hydration / Paal-Knorr 1,4-Dicarbonyl Substituted Pyrroles

Stereoselective Assembly of Amino Acid-Derived Natural Products

This compound serves as a non-canonical amino acid that can be incorporated into peptides and other natural products derived from amino acids. Its primary utility lies in its ability to introduce a reactive alkyne handle into a peptide sequence, enabling a wide range of subsequent modifications. nih.gov

One of the most powerful applications is in peptide macrocyclization. yonsei.ac.krnih.govresearchgate.net The alkyne can be coupled with another functional group, such as an azide (B81097) or a halide, located elsewhere in the peptide chain to form a cyclic peptide. This is a key strategy in the synthesis of cyclopeptide alkaloids and other constrained peptide natural products that exhibit enhanced biological activity and stability. researchgate.netrsc.orgresearchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is an exceptionally efficient and orthogonal reaction for this purpose. nih.goviris-biotech.de

The defined (R)-stereochemistry of the building block ensures that the stereointegrity of the amino acid backbone is maintained throughout the synthesis, which is crucial for the biological function of the final natural product.

Applications in the Synthesis of Oligosaccharide Mimetics and Glycoconjugates

The creation of stable mimics of oligosaccharides and the synthesis of glycoconjugates are critical areas of chemical biology. This compound is an exemplary tool for these applications, primarily through the formation of C-glycosides and the use of click chemistry.

C-glycosyl amino acids, where a sugar moiety is linked to an amino acid via a non-hydrolyzable carbon-carbon bond, are robust mimics of naturally occurring O- or N-linked glycopeptides. The alkyne of the title compound can be involved in radical addition reactions to generate these stable C-glycosyl structures. nih.govrsc.orgrsc.org

More commonly, the terminal alkyne is exploited in the CuAAC reaction to conjugate the amino acid to an azide-functionalized sugar. nih.gov This "click" reaction is highly efficient and biocompatible, allowing for the straightforward synthesis of complex glycoconjugates and glycopeptides under mild conditions. nih.govnih.gov This methodology provides access to a vast array of tailored glycoconjugates for studying carbohydrate-protein interactions and for the development of novel therapeutics and diagnostics.

Analytical and Spectroscopic Characterization Techniques for Research Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion (Proton, Carbon-13, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules by mapping the carbon and proton framework.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (R)-2-(Boc-amino)-4-pentynoic acid methyl ester, the spectrum would exhibit distinct signals corresponding to each unique proton in the molecule. The integration of these signals would correspond to the number of protons, and the splitting patterns (multiplicity) would reveal adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-NH (Boc) ~5.0-5.5 Broad Singlet / Doublet 1H
-CH(NHBoc) (α-proton) ~4.3-4.5 Multiplet 1H
-OCH₃ (Ester) ~3.75 Singlet 3H
-CH₂-C≡CH (Propargyl) ~2.6-2.8 Multiplet 2H
-C≡CH (Alkynyl) ~2.0-2.3 Triplet 1H
-C(CH₃)₃ (Boc) ~1.45 Singlet 9H

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The solvent used for analysis (e.g., CDCl₃, DMSO-d₆) will affect the exact chemical shifts.

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester) ~170-172
C=O (Boc) ~155
-C(CH₃)₃ (Boc, quaternary) ~80
-C≡CH (Alkynyl) ~78-82
-C≡CH (Alkynyl) ~70-73
-CH(NHBoc) (α-carbon) ~52-54
-OCH₃ (Ester) ~52
-C(CH₃)₃ (Boc, methyls) ~28
-CH₂-C≡CH (Propargyl) ~20-25

Note: Predicted values are based on typical chemical shifts for similar functional groups.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further confirm the structure. A COSY spectrum would show correlations between coupled protons, for instance, between the α-proton and the propargylic CH₂ protons, and between the propargylic CH₂ protons and the terminal alkyne proton. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. The molecular formula for this compound is C₁₁H₁₇NO₄, corresponding to a molecular weight of 227.26 g/mol .

In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecular ion [M+H]⁺ at m/z 228.1 or as an adduct with other cations like sodium [M+Na]⁺ at m/z 250.1.

Collision-induced dissociation (CID) of the molecular ion would lead to predictable fragmentation patterns characteristic of Boc-protected amino acid esters. Key fragmentation pathways include the loss of the tert-butoxycarbonyl (Boc) group.

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z Identity Description
228.1 [M+H]⁺ Protonated molecular ion
172.1 [M+H - C₄H₈]⁺ Loss of isobutylene (B52900) from the Boc group
128.1 [M+H - C₅H₈O₂]⁺ Loss of the entire Boc group
196.1 [M+H - CH₃OH]⁺ Loss of methanol (B129727) from the ester

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. It is an effective method for identifying the types of bonds and functional groups present.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (Amide/Carbamate) Stretch 3300 - 3400 Medium
C-H (sp) Stretch (Terminal Alkyne) ~3300 Sharp, Medium
C-H (sp³) Stretch (Alkyl) 2850 - 3000 Medium-Strong
C≡C Stretch (Alkyne) 2100 - 2200 Weak-Medium, Sharp
C=O (Ester) Stretch ~1740-1750 Strong
C=O (Carbamate) Stretch ~1700-1720 Strong
C-O Stretch (Ester/Carbamate) 1000 - 1300 Strong

The presence of strong absorption bands in the carbonyl region (~1700-1750 cm⁻¹) confirms the ester and carbamate (B1207046) groups. A sharp peak around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch, while a weaker band around 2100-2200 cm⁻¹ corresponds to the C≡C triple bond stretch. The N-H stretch of the carbamate group would appear as a medium band in the 3300-3400 cm⁻¹ region.

Optical Rotation and Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Since the target compound is chiral, verifying its enantiomeric purity is crucial. This is accomplished using polarimetry and chiral chromatography.

Optical Rotation measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule. For this compound, a non-zero specific rotation value would be expected. The sign of the rotation (+ or -) is an empirical value and does not directly correlate with the (R/S) configuration. An enantiomerically pure sample of the (R)-enantiomer will exhibit a specific rotation that is equal in magnitude but opposite in sign to that of the pure (S)-enantiomer. A racemic mixture (50:50 mixture of R and S) will have an optical rotation of zero.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess (e.e.) of a chiral compound. This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times.

For the separation of N-Boc protected amino acids, several types of CSPs are effective. orgsyn.orgamazonaws.com

Polysaccharide-based CSPs: Columns such as CHIRALPAK® IA or IC, which are based on derivatives of amylose (B160209) or cellulose, are widely used and often show excellent resolving power for these types of compounds. amazonaws.com

Macrocyclic Glycopeptide CSPs: Stationary phases based on antibiotics like teicoplanin (e.g., CHIROBIOTIC® T) are also highly effective for separating N-protected amino acids under reversed-phase or polar organic conditions. orgsyn.org

A typical analysis would involve dissolving the sample in a suitable mobile phase (e.g., a mixture of hexane/isopropanol or an aqueous/acetonitrile system with additives) and injecting it onto the chiral column. The resulting chromatogram for a non-racemic sample would show two peaks of unequal area, corresponding to the (R) and (S) enantiomers. The enantiomeric excess can be calculated from the relative areas of the two peaks.

Future Perspectives and Emerging Research Directions

Chemoenzymatic Synthesis of Analogues and Derivatives

The synthesis of novel analogues and derivatives of (R)-2-(Boc-amino)-4-pentynoic acid methyl ester can be significantly advanced through chemoenzymatic strategies. This approach combines the efficiency of traditional organic synthesis with the high selectivity of enzymatic transformations. Enzymes such as lipases and proteases are particularly well-suited for the stereoselective modification of amino acid esters, offering a green and efficient alternative to purely chemical methods.

Future research may focus on employing enzymes for:

Kinetic Resolution: Utilizing lipases for the kinetic resolution of racemic mixtures of alkyne-containing amino acid esters to produce enantiomerically pure compounds.

Selective Deprotection: Employing enzymes for the selective removal of the Boc protecting group or the methyl ester under mild conditions, which is particularly useful when other sensitive functional groups are present in a more complex analogue.

Transesterification: Using enzymes to catalyze the transesterification of the methyl ester with various alcohols, thereby creating a library of ester derivatives with diverse properties.

The integration of enzymatic steps can lead to more sustainable and efficient synthetic routes, reducing the need for harsh reagents and complex purification procedures.

Integration into Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. polimi.it The application of flow chemistry to the synthesis and modification of this compound is a promising area of development. organic-chemistry.org

Key opportunities include:

Multi-step Synthesis: Integrating multiple reaction and purification steps into a single, continuous sequence. durham.ac.ukmdpi.com For example, the synthesis of the core structure followed immediately by a click reaction could be streamlined into one automated process.

Handling of Hazardous Reagents: The terminal alkyne can be used in reactions involving potentially hazardous reagents, such as azides for click chemistry. Flow reactors minimize the volume of hazardous material at any given time, significantly improving safety. polimi.it

Process Optimization: Microreactors used in flow chemistry allow for rapid screening of reaction conditions (e.g., temperature, pressure, catalyst loading), enabling swift optimization and improved yields. nih.gov This is particularly beneficial for complex catalytic transformations involving the alkyne group.

The adoption of flow methodologies can accelerate the synthesis of derivatives for drug discovery programs and materials science applications, allowing for rapid generation of compound libraries. polimi.it

Development of Novel Catalytic Transformations Utilizing the Alkyne Moiety

The terminal alkyne is a highly versatile functional group, amenable to a vast array of catalytic transformations. nih.gov Research into new catalytic methods applied to this compound will continue to yield novel molecular architectures. Beyond the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC), several other transformations are of interest.

Emerging catalytic applications include:

Metal-Catalyzed Reactions: Transition metals like palladium, gold, and nickel can catalyze a range of reactions, including hydroarylation, annulation, and cross-coupling with organoboron reagents to form new carbon-carbon bonds. acs.org Gold-catalyzed oxidation can convert the alkyne to a 1,2-dicarbonyl, a valuable synthetic intermediate. researchgate.net

Radical Transformations: The development of methods for the chemoselective radical transformation of internal alkynes is an active area of research, which could be adapted for terminal alkynes to form new C-C and carbon-heteroatom bonds. rsc.org

Aminohalogenation: Catalytic methods for the vicinal difunctionalization of alkynes with amine and halogen moieties can produce highly functionalized and versatile building blocks for further synthesis. nih.gov

Michael Additions: The amino-yne and thiol-yne reactions, which are forms of Michael addition, can be used to conjugate amines and thiols to the alkyne, often under mild, catalyst-free conditions, providing access to β-aminoacrylates and vinyl sulfides. researchgate.netresearchgate.net

Table 1: Potential Catalytic Transformations of the Alkyne Moiety
Transformation TypeCatalyst/Reagent ClassResulting Functional Group/MotifPotential Application
Azide-Alkyne Cycloaddition (Click Chemistry)Copper(I) or Ruthenium1,2,3-TriazoleBioconjugation, Polymer cross-linking
Hydroarylation/AnnulationPalladium, Nickel, GoldSubstituted Alkenes, HeterocyclesSynthesis of complex drug-like scaffolds
Amino-yne/Thiol-yne AdditionBase or Radical Initiatorβ-aminoacrylates, Vinyl sulfidesCreation of stimuli-responsive polymers
Alkyne MetathesisMolybdenum, TungstenInternal AlkynePolymer synthesis (ADIMET)
AminohalogenationTransition Metals (Cu, Fe)Halo-substituted AminesIntermediate for further functionalization

Applications in Materials Science and Polymer Chemistry

The presence of the alkyne functionality makes this compound an attractive monomer and functionalizing agent in materials science and polymer chemistry. studysmarter.co.uk Alkynes are valuable in polymer synthesis due to their ability to participate in a variety of polymerization and post-polymerization modification reactions. researchgate.netresearchgate.net

Future research directions in this area involve:

Polymer Synthesis: Using the compound in Acyclic Diyne Metathesis (ADIMET) polymerization to create linear polymers with repeating alkyne units in the backbone. rsc.org These polymers can be further modified, leading to advanced materials.

"Grafting-to" and "Grafting-from" Techniques: Incorporating the molecule into a polymer backbone to serve as a reactive handle. Other polymer chains or small molecules can then be "grafted" onto the alkyne via click chemistry.

Stimuli-Responsive Materials: The products of amino-yne click reactions, β-aminoacrylates, can be acid-labile. researchgate.net Polymers functionalized with this amino acid derivative could be designed to degrade or release a payload in response to changes in pH, a desirable feature for drug delivery systems.

Network and Hydrogel Formation: The alkyne can act as a cross-linking point. By reacting it with multi-functional azides or thiols, it is possible to form highly structured polymer networks and hydrogels for applications in tissue engineering and soft robotics.

Table 2: Applications in Polymer Chemistry
ApplicationRole of this compoundKey ReactionResulting Material Property
Functional MonomerBuilding block for the main polymer chainAlkyne Metathesis (ADIMET)Linear polymers with modifiable alkyne units
Pendant Group ModificationSide-chain functional group on a polymerClick Chemistry (CuAAC, Thiol-yne)Functionalized polymers with tailored properties
Cross-linkerNode for connecting polymer chainsClick Chemistry with multi-arm linkersPolymer networks, hydrogels
Stimuli-Responsive SystemsPrecursor to a cleavable linkageAmino-yne AdditionAcid-labile materials for controlled release

Design of New Chemical Probes and Tags for Biological Systems

Chemical probes are essential tools for studying biological systems, enabling the visualization, identification, and functional analysis of proteins and other biomolecules. researchgate.netnih.gov The structure of this compound makes it an ideal component for constructing sophisticated chemical probes.

The design of a chemical probe typically involves three key components: a recognition element that binds to the target, a reactive or reporter group, and a linker. nih.govuni-halle.de In this framework, the amino acid can be incorporated into a peptide or small molecule that serves as the recognition element. The terminal alkyne functions as a versatile bio-orthogonal handle, allowing for the attachment of a reporter group (e.g., a fluorophore, biotin (B1667282) tag, or photoaffinity label) via a click reaction without interfering with biological processes. unimi.it

Future applications in this domain include:

Activity-Based Protein Profiling (ABPP): Designing probes where the amino acid is part of a scaffold that irreversibly binds to the active site of an enzyme, allowing the alkyne to be tagged for subsequent identification of the enzyme by mass spectrometry.

Target Identification: Incorporating the molecule into a bioactive compound to create a probe for "pull-down" experiments. After the probe binds to its cellular target, a reporter tag like biotin can be clicked onto the alkyne, allowing the target protein to be isolated and identified.

Fluorescent Labeling: Synthesizing probes where the alkyne is used to attach a fluorescent dye. This allows for the visualization of the probe's localization within cells or tissues, providing insights into the distribution of the target biomolecule.

The use of this building block facilitates a modular "reverse design" approach, where a known bioactive molecule can be systematically converted into a high-quality chemical probe. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (R)-2-(Boc-amino)-4-pentynoic acid methyl ester with high enantiomeric purity?

  • Methodology :

Chiral center introduction : Start with (R)-2-amino-4-pentynoic acid. Use enantioselective synthesis or chiral resolution to ensure stereochemical integrity.

Boc protection : React the amino group with di-tert-butyl dicarbonate [(Boc)₂O] in a basic aqueous/organic biphasic system (e.g., 1N NaOH/isopropanol) at room temperature for 2 hours .

Methyl esterification : Protect the carboxylic acid via esterification using SOCl₂ in methanol under reflux (8–10 hours) to form the methyl ester .

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by TLC and NMR.

  • Critical considerations : Monitor reaction progress by thin-layer chromatography (TLC) and ensure anhydrous conditions during esterification to prevent hydrolysis.

Q. How can the Boc protecting group be selectively removed without degrading the methyl ester or alkyne functionality?

  • Methodology :

  • Use trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:9 v/v) for 30–60 minutes at 0°C. The Boc group is acid-labile, while methyl esters and terminal alkynes remain stable under these conditions .
  • Quench the reaction with cold ether and precipitate the deprotected amine as a TFA salt.
    • Validation : Confirm Boc removal via loss of the tert-butyl signal (~1.4 ppm) in ¹H NMR and reappearance of the free amine peak (if protonated).

Q. What analytical techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify Boc tert-butyl protons (1.4 ppm), methyl ester (3.7 ppm), and alkyne protons (2.0–2.5 ppm).
  • IR spectroscopy : Confirm ester carbonyl (1720–1740 cm⁻¹) and Boc carbamate (1680–1700 cm⁻¹) stretches .
  • Mass spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 284.3) .

Advanced Research Questions

Q. How can competing side reactions (e.g., alkyne oxidation) be minimized during peptide coupling with this compound?

  • Methodology :

  • Coupling agents : Use DCC/HOBt or EDC/HOBt in anhydrous DMF to activate the carboxylic acid without oxidizing the alkyne .
  • Inert atmosphere : Perform reactions under nitrogen/argon to prevent alkyne dimerization or oxidation.
  • Low temperature : Conduct couplings at 0–4°C to suppress side reactions .
    • Validation : Monitor by LC-MS for desired peptide product and absence of alkyne degradation peaks.

Q. What orthogonal protection strategies are compatible with this compound for synthesizing branched peptides?

  • Methodology :

  • Pair Boc with base-labile groups (e.g., Fmoc) or acid-stable esters (e.g., allyl esters).
  • Use photolabile groups (e.g., NVOC) for spatial control in solid-phase synthesis .
    • Example : After Boc deprotection (TFA/DCM), retain methyl ester and alkyne for subsequent click chemistry modifications .

Q. How do solvent polarity and temperature affect the stability of the alkyne group during long-term storage?

  • Methodology :

  • Storage conditions : Store at –20°C in anhydrous DCM or THF with molecular sieves to prevent moisture-induced alkyne hydration .
  • Stability assessment : Periodically analyze by ¹H NMR for alkyne proton integrity (absence of triplet peaks at ~2.5 ppm, indicative of hydration).

Q. What strategies resolve discrepancies in reported coupling efficiencies across peptide substrates?

  • Methodology :

  • Steric analysis : Use molecular modeling to assess steric hindrance at the coupling site.
  • Activation optimization : Screen coupling agents (e.g., DIC vs. DCC) and additives (e.g., HOAt vs. HOBt) .
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus less polar options (THF) to improve reagent solubility.

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Feasible Synthetic Routes

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Reactant of Route 1
(R)-2-(Boc-amino)-4-pentynoic acid methyl ester
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Reactant of Route 2
(R)-2-(Boc-amino)-4-pentynoic acid methyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.